![molecular formula C14H15N5OS2 B2675887 5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol CAS No. 477526-86-6](/img/structure/B2675887.png)
5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including an amino group, a pyrazol group, and a benzothieno[2,3-d]pyrimidin group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to adopt different conformations depending on the conditions, which could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the conditions under which it’s studied .Scientific Research Applications
Synthesis and Derivatives
Novel Synthesis Techniques : A study by Tolkunov et al. (2013) detailed the synthesis of tetrahydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones, showcasing advanced techniques in synthesizing complex pyrimidine derivatives (Tolkunov et al., 2013).
Diverse Derivative Synthesis : Xiao et al. (2008) reported the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in generating a range of biologically active molecules (Xiao et al., 2008).
Potential Biological Activities
Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as antitumor and antibacterial agents. This study suggests possible therapeutic applications of similar pyrimidine compounds (Hafez et al., 2017).
Serotonin Receptor Antagonists : Ivachtchenko et al. (2011) described the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists, indicating the potential of pyrimidine compounds in neuropsychiatric disorder treatments (Ivachtchenko et al., 2011).
Antiproliferative Activity : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research highlights the anticancer potential of pyrimidine-based compounds (Nagaraju et al., 2020).
Methionine Aminopeptidase Inhibitors : Çoruh et al. (2018) explored etodolac-thioether derivatives as methionine aminopeptidase inhibitors, demonstrating their potential in cancer treatment (Çoruh et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS2/c15-12-11-8-3-1-2-4-9(8)22-13(11)17-14(16-12)21-6-7-5-10(20)19-18-7/h5H,1-4,6H2,(H2,15,16,17)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBLJUNJLKBAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=CC(=O)NN4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one |
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